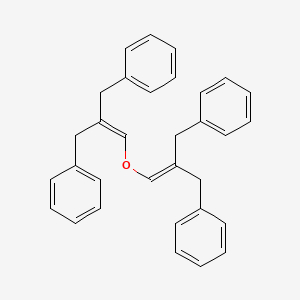
Diphenylmethylvinylether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethylvinylether is an organic compound with the molecular formula C15H14O. It is also known as Benzene, 1,1’-[(ethenyloxy)methylene]bis-. This compound is characterized by the presence of a vinyl ether functional group attached to a diphenylmethyl moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenylmethylvinylether can be synthesized through several methods. One common method involves the Williamson ether synthesis, where a phenol derivative reacts with a vinyl halide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the Mitsunobu reaction, where a phenol derivative reacts with a vinyl alcohol in the presence of a phosphine and an azodicarboxylate. This reaction is carried out under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts such as palladium or copper may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylmethylvinylether undergoes various types of chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl ether group can be reduced to an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid in sulfuric acid, sulfur trioxide in oleum.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated this compound derivatives.
Applications De Recherche Scientifique
Diphenylmethylvinylether has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of diphenylmethylvinylether involves its interaction with specific molecular targets and pathways. The vinyl ether group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These adducts can interfere with cellular processes and disrupt the function of enzymes and proteins. The phenyl groups can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl ether: Similar structure but lacks the vinyl ether group.
Vinyl ether: Contains the vinyl ether group but lacks the diphenylmethyl moiety.
Benzyl vinyl ether: Contains a benzyl group instead of the diphenylmethyl group.
Uniqueness
Diphenylmethylvinylether is unique due to the presence of both the diphenylmethyl and vinyl ether groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler ethers or vinyl compounds.
Propriétés
Numéro CAS |
23084-88-0 |
|---|---|
Formule moléculaire |
C32H30O |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
[2-benzyl-3-(2-benzyl-3-phenylprop-1-enoxy)prop-2-enyl]benzene |
InChI |
InChI=1S/C32H30O/c1-5-13-27(14-6-1)21-31(22-28-15-7-2-8-16-28)25-33-26-32(23-29-17-9-3-10-18-29)24-30-19-11-4-12-20-30/h1-20,25-26H,21-24H2 |
Clé InChI |
RZDIBQVSRQTZMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=COC=C(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


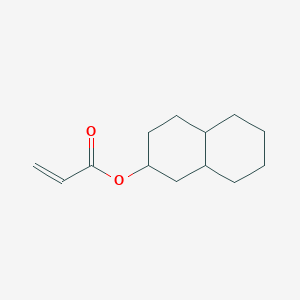
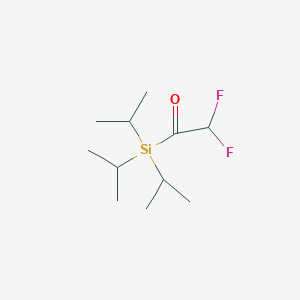
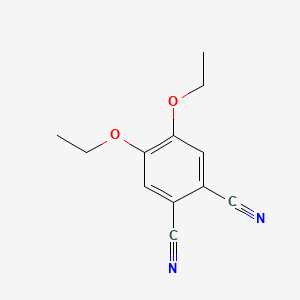
![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
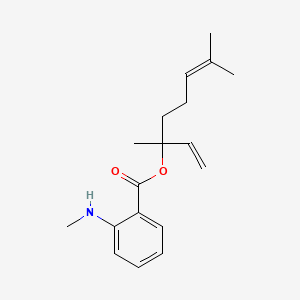
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
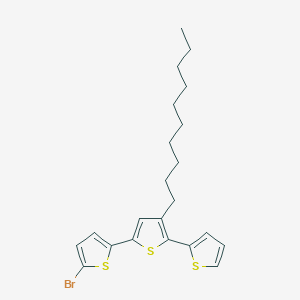
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
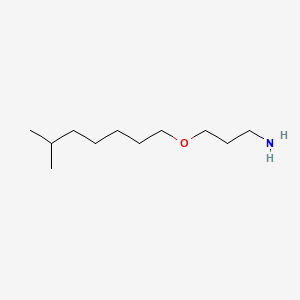
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)

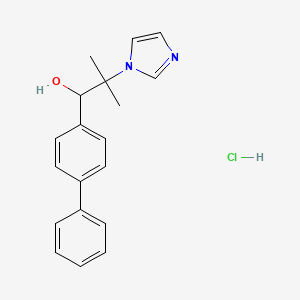
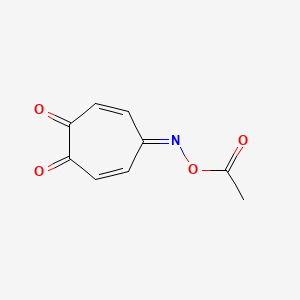
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
